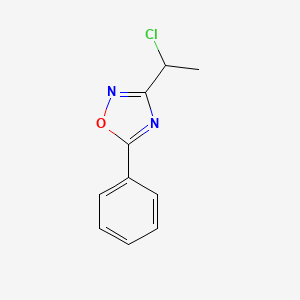3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole
CAS No.: 1595895-58-1
Cat. No.: VC3093963
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1595895-58-1 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 3-(1-chloroethyl)-5-phenyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3 |
| Standard InChI Key | CNSKRRZAIKEGIV-UHFFFAOYSA-N |
| SMILES | CC(C1=NOC(=N1)C2=CC=CC=C2)Cl |
| Canonical SMILES | CC(C1=NOC(=N1)C2=CC=CC=C2)Cl |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole belongs to the oxadiazole family, which consists of heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring. In this specific compound, the 1,2,4-oxadiazole core has a 1-chloroethyl group at position 3 and a phenyl group at position 5. This structural arrangement differs from its isomers, such as the 1,3,4-oxadiazole variants or compounds with different positioning of the substituents.
The structure can be compared with 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, which has a similar backbone but with the chloroethyl group at position 5 rather than position 3 . This positional difference significantly affects the compound's chemical behavior and biological activity.
Physical and Chemical Properties
Based on similar oxadiazole compounds, the following properties can be estimated for 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:
The compound's reactivity is influenced by both the oxadiazole ring and the functional groups attached to it. The chloroethyl group provides a reactive site for nucleophilic substitution reactions, while the phenyl ring contributes to potential aromatic interactions and modifications.
Synthesis Methods
Reaction Conditions and Optimization
The synthesis of these oxadiazole derivatives typically requires controlled conditions. Based on related compounds, the following reaction parameters are crucial for successful synthesis:
| Reaction Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | Stage-dependent: 0-20°C for initial reaction, reflux temperature for cyclization | Critical for selectivity and preventing side reactions |
| Solvent | Dichloromethane for initial stages, toluene for cyclization | Affects solubility and reaction kinetics |
| Reaction Time | Approximately 12 hours for cyclization step | Ensures complete conversion |
| Catalyst/Base | Triethylamine | Facilitates the reaction by neutralizing HCl formed |
The reported yield for similar compounds using optimized conditions can reach up to 99% , suggesting that this synthetic approach could be highly efficient for preparing 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole with appropriate modifications to the reaction conditions.
Biological Activity
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory conditions such as arthritis.
Structure-Activity Relationships
Influence of Substituents
The biological activity of oxadiazole compounds is significantly influenced by the nature and position of substituents on the heterocyclic ring. In 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:
-
The chloroethyl group at position 3:
-
Provides a reactive site for nucleophilic substitution
-
May contribute to improved membrane permeability
-
Could enhance binding to specific biological targets
-
-
The phenyl group at position 5:
-
Contributes to lipophilicity
-
Provides potential for π-π interactions with aromatic amino acid residues in protein targets
-
Offers sites for further functionalization to modify activity
-
Isomeric Comparison
The positional isomers of chloroethyl-phenyl-oxadiazoles can exhibit different biological activities due to changes in electronic distribution and spatial arrangement:
These structural differences are likely to result in varying degrees of biological activity and target selectivity, highlighting the importance of position-specific structure-activity relationship studies.
Analytical Characterization
Spectroscopic Identification
Proper characterization of 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole would typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for:
-
Aromatic protons of the phenyl group (typically 7-8 ppm)
-
Methyl group of the chloroethyl substituent (approximately 1.5-2.0 ppm)
-
Methine proton adjacent to the chlorine atom (approximately 4-5 ppm)
-
-
¹³C NMR would confirm the carbon skeleton, with signals for:
-
Oxadiazole ring carbons (typically 160-180 ppm)
-
Aromatic carbons (120-140 ppm)
-
Aliphatic carbons of the chloroethyl group (20-60 ppm)
-
-
-
Mass Spectrometry:
-
Expected molecular ion peak around m/z 208, corresponding to the molecular weight
-
Characteristic fragmentation pattern including loss of chlorine (m/z 173)
-
Phenyl-containing fragments
-
Computational Analysis
Computational studies can provide valuable insights into the electronic structure and properties of 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:
-
Density Functional Theory (DFT) calculations can reveal:
-
Electron density distribution
-
Potential energy surfaces
-
Reactivity parameters
-
-
Molecular docking studies could predict:
-
Binding modes with potential biological targets
-
Structure-activity relationships
-
Optimization strategies for improved activity
-
Future Research Directions
Priority Research Areas
Several key areas warrant further investigation regarding 3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole:
-
Optimized synthesis routes specifically for this compound
-
Comprehensive biological activity screening
-
Detailed structure-activity relationship studies
-
Toxicological evaluation for potential therapeutic applications
-
Development of targeted derivatives with enhanced properties
Methodological Approaches
Future research would benefit from:
-
Computational studies to predict properties and activities
-
High-throughput screening against multiple biological targets
-
Advanced spectroscopic techniques for detailed structural characterization
-
Collaborative approaches combining synthetic, biological, and computational expertise
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume